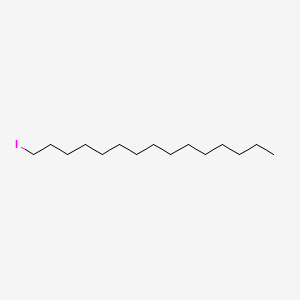
(2S)-2-acetamido-5-(benzyloxycarbonylamino)pentanoic acid
概要
説明
(2S)-2-acetamido-5-(benzyloxycarbonylamino)pentanoic acid is a synthetic amino acid derivative. This compound is characterized by the presence of an acetamido group at the second position and a benzyloxycarbonylamino group at the fifth position of the pentanoic acid backbone. It is commonly used in synthetic organic chemistry and has applications in various scientific research fields.
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of (2S)-2-acetamido-5-(benzyloxycarbonylamino)pentanoic acid typically involves the following steps:
Starting Material: The synthesis begins with L-glutamic acid.
Esterification: L-glutamic acid undergoes esterification in the presence of an acidic reagent to form an ester intermediate.
N-Protecting Group Addition: The ester intermediate is then reacted with a 2-haloacetate and an N-protecting agent under basic conditions to form a protected intermediate.
Intramolecular Condensation: The protected intermediate undergoes intramolecular condensation in the presence of a strong base to form a piperidine ring structure.
Industrial Production Methods
Industrial production methods for this compound are similar to the synthetic routes described above but are optimized for large-scale production. These methods often involve the use of automated reactors and continuous flow systems to ensure high yield and purity.
化学反応の分析
Types of Reactions
(2S)-2-acetamido-5-(benzyloxycarbonylamino)pentanoic acid can undergo various types of chemical reactions, including:
Oxidation: This compound can be oxidized to form corresponding oxo derivatives.
Reduction: Reduction reactions can convert the compound into its reduced forms.
Substitution: The compound can undergo substitution reactions where functional groups are replaced by other groups.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride and sodium borohydride are commonly used.
Substitution: Substitution reactions often involve reagents like halides and nucleophiles under basic or acidic conditions.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxo derivatives, while reduction can produce amine derivatives.
科学的研究の応用
(2S)-2-acetamido-5-(benzyloxycarbonylamino)pentanoic acid has a wide range of applications in scientific research:
Chemistry: It is used as a building block in the synthesis of peptides and other complex molecules.
Biology: The compound is used in the study of enzyme-substrate interactions and protein folding.
Industry: The compound is used in the production of specialty chemicals and materials.
作用機序
The mechanism of action of (2S)-2-acetamido-5-(benzyloxycarbonylamino)pentanoic acid involves its interaction with specific molecular targets. The compound can act as an inhibitor or activator of enzymes, depending on its structure and the target enzyme. The pathways involved include binding to active sites of enzymes and altering their activity, which can affect various biochemical processes .
類似化合物との比較
Similar Compounds
- (2S)-2-acetamido-5-(benzyloxyamino)pentanoic acid
- (2S)-2-acetamido-5-(benzyloxycarbonylamino)hexanoic acid
- (2S)-2-acetamido-5-(benzyloxycarbonylamino)butanoic acid
Uniqueness
(2S)-2-acetamido-5-(benzyloxycarbonylamino)pentanoic acid is unique due to its specific structure, which allows it to interact with a wide range of molecular targets. Its acetamido and benzyloxycarbonylamino groups provide specific binding properties that are not present in similar compounds, making it a valuable tool in scientific research .
特性
IUPAC Name |
(2S)-2-acetamido-5-(phenylmethoxycarbonylamino)pentanoic acid | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H20N2O5/c1-11(18)17-13(14(19)20)8-5-9-16-15(21)22-10-12-6-3-2-4-7-12/h2-4,6-7,13H,5,8-10H2,1H3,(H,16,21)(H,17,18)(H,19,20)/t13-/m0/s1 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
SNNLQIMJKSMXPD-ZDUSSCGKSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(=O)NC(CCCNC(=O)OCC1=CC=CC=C1)C(=O)O | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC(=O)N[C@@H](CCCNC(=O)OCC1=CC=CC=C1)C(=O)O | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H20N2O5 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
308.33 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


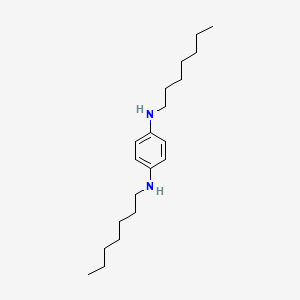
![Gallium tris[bis(trimethylsilyl)amide]](/img/structure/B3131460.png)
![2-({[3-(Aminocarbonyl)-4,5-dimethyl-2-thienyl]amino}carbonyl)cyclohexanecarboxylic acid](/img/structure/B3131462.png)
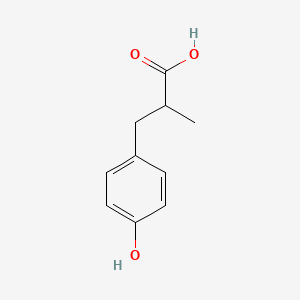
![4-Isopropyl-3a,4,5,9b-tetrahydro-3H-cyclopenta[c]quinoline-8-carboxylic acid](/img/structure/B3131491.png)
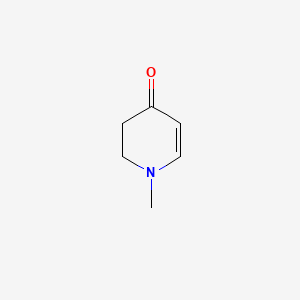

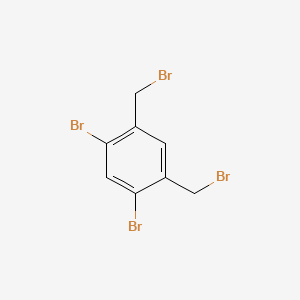


![N-[(3,4-dichlorophenyl)methyl]-N-[3-(methylamino)-1,4-dioxo-1,4-dihydronaphthalen-2-yl]acetamide](/img/structure/B3131533.png)

